molecular formula C12H19NO B14123401 5-(p-Tolyloxy)pentan-1-amine

5-(p-Tolyloxy)pentan-1-amine

Cat. No.: B14123401
M. Wt: 193.28 g/mol
InChI Key: UZPSFQZSKKGCJI-UHFFFAOYSA-N
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Description

5-(p-Tolyloxy)pentan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a pentan-1-amine backbone with a p-tolyloxy group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyloxy)pentan-1-amine can be achieved through reductive amination. This method involves the reaction of a ketone or aldehyde with ammonia in the presence of a catalyst. Iron-catalyzed reductive amination is a common approach, where an iron complex is used as the catalyst and ammonia dissolved in water serves as the nitrogen source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, is preferred due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyloxy)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Mechanism of Action

The mechanism of action of 5-(p-Tolyloxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyloxy)pentan-1-amine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-(4-methylphenoxy)pentan-1-amine

InChI

InChI=1S/C12H19NO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3

InChI Key

UZPSFQZSKKGCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCN

Origin of Product

United States

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